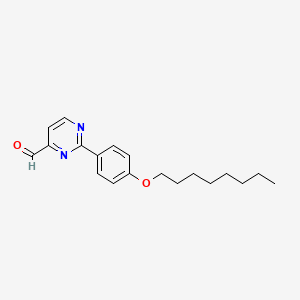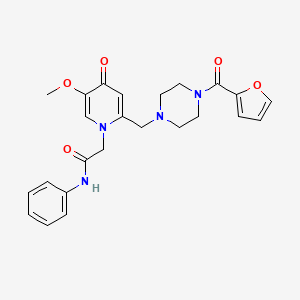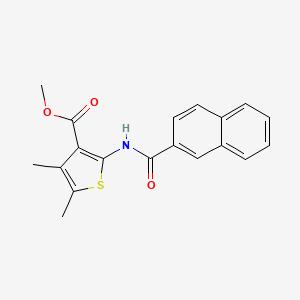methanone CAS No. 478048-72-5](/img/structure/B2406788.png)
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-methylphenyl)methanone is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Activities
A study by Largeron et al. (2001) reported on the antioxidant properties of 8-alkylamino-1,4-benzoxazine derivatives, showcasing their potential as neuroprotective agents. Specifically, the derivatives demonstrated significant efficacy in preventing ATP level decreases caused by hypoxia in astrocytes and protected against brain lesions in mice, suggesting a promising application in addressing cerebral palsy-related lesions (Largeron et al., 2001).
Synthesis and Antioxidant Properties
Further exploration into the synthesis of benzoxazine derivatives, such as those discussed by Largeron and Fleury (1998), emphasizes the chemical versatility and potential antioxidant applications of these compounds. The electrochemical synthesis method presented offers a novel pathway for creating benzoxazine derivatives with potential anti-stress oxidative properties (Largeron & Fleury, 1998).
Photophysical Properties
Research by Guzow et al. (2005) on the photophysical properties of benzoxazol-5-yl derivatives highlights the potential for these compounds in photodynamic therapy and as fluorescent markers. The study found that electron-donor and acceptor substituents significantly affect fluorescence quantum yields, making these derivatives adaptable for various scientific and medical applications (Guzow et al., 2005).
Complexation with Metal Ions
The work by Iasco et al. (2012) on benzoxazole derivative ligands and their complexation with metal ions opens up new avenues for the application of these compounds in catalysis and material science. Their research demonstrated the versatile transformations of benzoxazole-based ligands upon complexation, indicating potential uses in the development of novel materials and catalysts (Iasco et al., 2012).
Fluorescent Probes and Photopolymerization
Guzow et al. (2007) synthesized N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives, demonstrating their capability as efficient fluorescent probes and potential chemosensors for metal ions or protons due to their high molar absorption coefficients and fluorescence quantum yields. This finding underscores the application of benzoxazine derivatives in sensor technology and analytical chemistry (Guzow et al., 2007).
Properties
IUPAC Name |
(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-9-5-6-10-15(14)19(22)21-16-11-7-8-12-17(16)23-13-18(21)20(2,3)4/h5-12,18H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUNBNUSSDQPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(COC3=CC=CC=C32)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)



![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)

![1-methyl-2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2406721.png)
![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)
![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)
